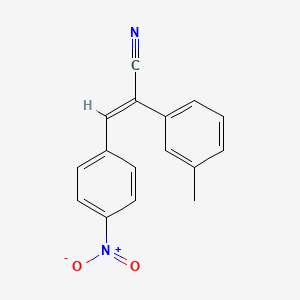![molecular formula C23H16FNO6 B5301771 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate, also known as FMNB, is a chemical compound that belongs to the class of nitrobenzoate derivatives. This compound has been widely used in scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate involves the reaction of the nitrobenzoate group with ROS to form a fluorescent product. The fluorescence intensity of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate is directly proportional to the concentration of ROS. The reaction of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate with ROS leads to the formation of a nitrobenzoate radical, which is responsible for the fluorescence emission. The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate as a photosensitizer for PDT involves the activation of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate by light to produce singlet oxygen, which can cause cell death.
Biochemical and Physiological Effects:
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for detecting ROS in cells and tissues. It is also easy to use and can be applied to various biological systems. However, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has some limitations. It requires the use of a fluorescence microscope or flow cytometer for detection, which can be costly and time-consuming. In addition, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate can be toxic to cells at high concentrations, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the use of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate in scientific research. One direction is the development of new derivatives of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate with improved sensitivity and specificity for detecting ROS. Another direction is the application of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate in the diagnosis and treatment of various diseases such as cancer and neurodegenerative disorders. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate can also be used for the detection of ROS in vivo, which can provide valuable information for understanding the underlying mechanisms of various diseases. Overall, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has great potential for advancing scientific research in various fields.
合成法
The synthesis of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate involves the reaction of 2-fluorocinnamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate. The purity of the product can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a crucial role in various biological processes such as cell signaling, immune response, and oxidative stress. The detection of ROS is important for understanding the underlying mechanisms of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT is a non-invasive treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO6/c1-30-18-11-13-22(31-23(27)16-6-9-17(10-7-16)25(28)29)19(14-18)21(26)12-8-15-4-2-3-5-20(15)24/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYLHKITMKVHU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methoxyphenyl 4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)
![2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5301724.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)

![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5301783.png)
![(4-methoxybenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5301790.png)